

Molecular structure of Alalevonadifloxacin mesylate

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Compound of Interest

Compound Name: Alalevonadifloxacin

Cat. No.: B1665202

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An In-Depth Technical Guide to the Molecular Structure of **Alalevonadifloxacin** Mesylate

Introduction

Alalevonadifloxacin mesylate, known by the trade name Emrok O and development code WCK 2349, is a novel, orally administered antibiotic belonging to the benzoquinolizine subclass of fluoroquinolones.[1][2][3][4] It is an L-alanine ester prodrug of levonadifloxacin, a potent antibacterial agent.[3][5][6] This design significantly enhances oral bioavailability, allowing for effective systemic treatment.[6] **Alalevonadifloxacin** mesylate demonstrates a broad spectrum of activity and is particularly significant for its efficacy against Gram-positive pathogens, including multidrug-resistant strains like methicillin-resistant *Staphylococcus aureus* (MRSA).[1][2][7]

This technical guide provides a comprehensive overview of the molecular structure of **Alalevonadifloxacin** mesylate, its physicochemical properties, mechanism of action, and key experimental data relevant to its synthesis and characterization. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

Alalevonadifloxacin mesylate is the methanesulfonic acid salt of **alalevonadifloxacin**. [8] The salt form enhances aqueous solubility and stability, which is crucial for pharmaceutical formulation.[6][9] Its core chemical identifiers and computed physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for **Alalevonadifloxacin** Mesylate

Identifier	Value	Reference
IUPAC Name	(12S)-8-[4-[(2S)-2-aminopropanoyl]oxypiperidin-1-yl]-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.0 ^{5,13}]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;methanesulfonic acid	[8]
CAS Number	948895-94-1	[8]
Molecular Formula	C ₂₃ H ₃₀ FN ₃ O ₈ S	[7][8]
Synonyms	WCK 2349 methanesulfonate, UNII-FGY89D136X	[8]
InChIKey	QFROQFYGNZZJJU-FXMYHANSSA-N	[7][8]
SMILES	<chem>C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OC(=O)--INVALID-LINK--N)F)C(=O)O.CS(=O)(=O)O</chem>	[8]

Table 2: Physicochemical Properties of **Alalevonadifloxacin** Mesylate

Property	Value	Reference
Molecular Weight	527.6 g/mol	[8]
Parent Compound (Alalevonadifloxacin) Exact Mass	431.18564910 Da	[10]
Component Compounds	Alalevonadifloxacin, Methanesulfonic Acid	[8]

Molecular Structure and Stereochemistry

The molecular architecture of **alalevonadifloxacin** is complex, featuring a novel benzoquinolizine core that distinguishes it from many other fluoroquinolones.^[4]

- Core Structure: The tricyclic benzoquinolizine system is the primary pharmacophore responsible for its antibacterial activity.
- Key Substitutions:
 - A fluorine atom at the C-7 position is a common feature in modern fluoroquinolones, enhancing their potency.
 - At the C-8 position, a 4-hydroxypiperidin-1-yl group is attached. This piperidine ring is crucial as it serves as the attachment point for the prodrug moiety.
- Prodrug Moiety: The hydroxyl group of the piperidine ring is esterified with L-alanine. This L-alanine ester is the key to its function as a prodrug; it is designed to be cleaved by esterases in vivo to release the active drug, levonadifloxacin.^{[11][12]}
- Stereochemistry: **Alalevonadifloxacin** possesses two defined chiral centers, which are critical for its biological activity. The stereochemistry is (5S) for the methyl group on the quinolizine ring and (2S) for the L-alanine moiety.^{[8][13]} The specific stereoisomeric form is essential for its targeted binding and efficacy. The synthesis and separation of its various stereoisomers have been a key aspect of its development.^{[2][14]}

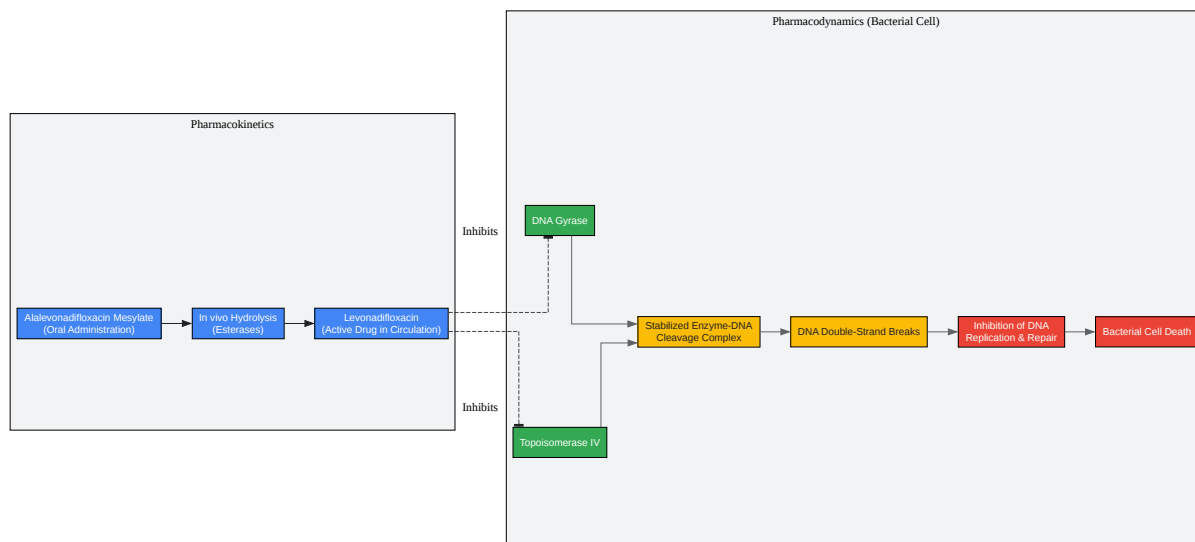
Mechanism of Action

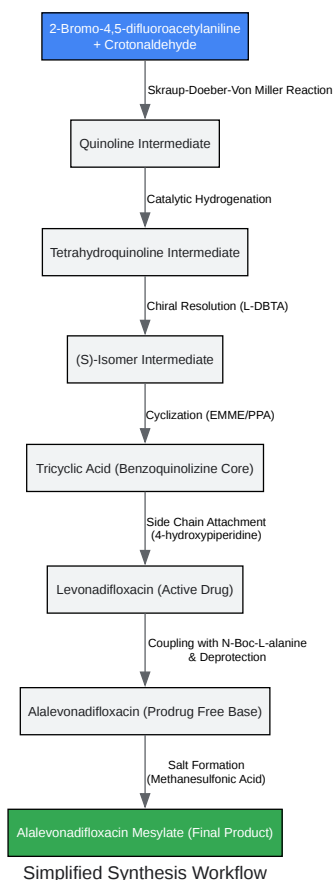
Like other fluoroquinolones, **alalevonadifloxacin** mesylate's active form, levonadifloxacin, exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.^{[1][15]}

- Prodrug Activation: Following oral administration, **alalevonadifloxacin** is absorbed and hydrolyzed by enzymes in the body, releasing the active metabolite, levonadifloxacin.^[11]
- Enzyme Inhibition: Levonadifloxacin then targets and inhibits bacterial DNA gyrase and topoisomerase IV.^[15]

- In Gram-positive bacteria such as MRSA, the primary target is topoisomerase IV, although it retains strong affinity for DNA gyrase.[\[4\]](#)[\[15\]](#)
- In Gram-negative bacteria, the primary target is DNA gyrase.[\[15\]](#)
- DNA Damage and Cell Death: By binding to the enzyme-DNA complex, the drug stabilizes it, which prevents the re-ligation of DNA strands that have been temporarily cleaved by the enzymes.[\[15\]](#) This leads to an accumulation of double-stranded DNA breaks, which disrupts DNA replication, transcription, and repair, ultimately resulting in bacterial cell death.[\[1\]](#)[\[15\]](#)

The unique chemical structure of levonadifloxacin allows it to evade some common bacterial resistance mechanisms, such as efflux pumps, making it effective against strains resistant to older fluoroquinolones.[\[1\]](#)[\[15\]](#)





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